molecular formula C17H12Cl2F3N5OS B12146925 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide

Cat. No.: B12146925
M. Wt: 462.3 g/mol
InChI Key: NRSXAANNBDWHIG-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is explored as a potential pesticide or herbicide, given its ability to inhibit specific enzymes in pests or weeds.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s triazole ring and phenyl groups allow it to bind effectively to these targets, disrupting their normal function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • **2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to other similar compounds, 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications.

Properties

Molecular Formula

C17H12Cl2F3N5OS

Molecular Weight

462.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12Cl2F3N5OS/c18-12-4-2-1-3-10(12)15-25-26-16(27(15)23)29-8-14(28)24-9-5-6-13(19)11(7-9)17(20,21)22/h1-7H,8,23H2,(H,24,28)

InChI Key

NRSXAANNBDWHIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl

Origin of Product

United States

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